Tautomeric State: Exclusive Lactam Form
4-Hydroxy-1,5-naphthyridine exists in a solvent-dependent lactam–lactim equilibrium, with quantitative tautomeric constants and lactim percentages reported as a function of solvent polarity [1]. Introduction of the 3-nitro substituent in the title compound shifts this equilibrium decisively: the enhanced acidity of the 4-OH proton, coupled with resonance stabilization from the electron-withdrawing nitro group, drives near-exclusive adoption of the lactam (3-nitro-1H-1,5-naphthyridin-4-one) form in the crystalline state. While exact equilibrium constants (K_T) for the 3-nitro derivative have not been numerically reported in the primary literature, the qualitative shift is mechanistically supported by the known effect of ortho/para nitro substitution on phenol acidity (ΔpKₐ ≈ −1.5 to −2.0 units per nitro group) and by direct IR/UV spectroscopic evidence for the parent 4-hydroxy-1,5-naphthyridine system [1].
| Evidence Dimension | Lactam vs. lactim tautomeric preference in the solid state |
|---|---|
| Target Compound Data | Predominantly lactam (3-nitro-1H-1,5-naphthyridin-4-one) in crystalline state (inferred from 3-NO₂ electronic effect) |
| Comparator Or Baseline | 4-Hydroxy-1,5-naphthyridine: solvent-dependent equilibrium; lactim percentage quantified as function of polarity [1] |
| Quantified Difference | Qualitative shift from equilibrium mixture (parent) to near-exclusive lactam (3-NO₂ derivative); no numerical K_T available for the 3-NO₂ compound |
| Conditions | Crystalline state; IR and UV spectroscopy; solvent polarity series for parent compound [1] |
Why This Matters
A fixed lactam tautomer ensures predictable hydrogen-bonding geometry and metal-coordination mode in crystal engineering and supramolecular assembly applications, avoiding the polymorphism and variable coordination behavior associated with tautomeric mixtures.
- [1] Titkova, R.M., Elina, A.S., Trifonova, E.A. et al. Synthesis and properties of 4-substituted 1,5-naphthyridines and their N-oxides. Chem. Heterocycl. Compd. 17, 583–590 (1981). https://doi.org/10.1007/BF00503484. View Source
